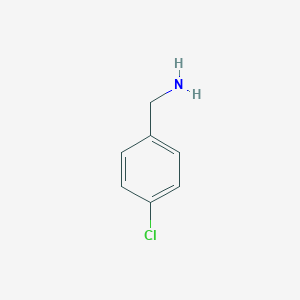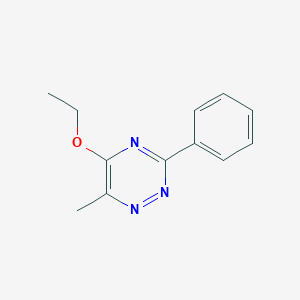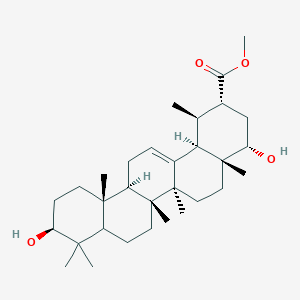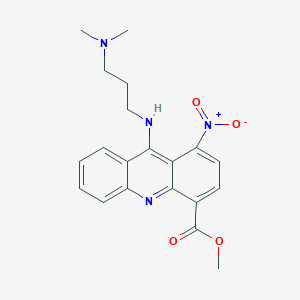
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, also known as DMAPA-ACM, is a fluorescent probe used in scientific research. This compound has gained popularity due to its ability to selectively bind to proteins and nucleic acids, making it a valuable tool in studying biological processes.
作用機序
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester works by binding to specific biomolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Once bound, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester emits fluorescence, allowing for the detection and imaging of the biomolecule of interest.
生化学的および生理学的効果
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is a non-toxic compound and does not have any known biochemical or physiological effects on cells or organisms. It is a useful tool for studying biological processes without disrupting normal cellular functions.
実験室実験の利点と制限
One of the main advantages of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its ability to selectively bind to biomolecules, making it a valuable tool for studying specific biological processes. Additionally, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is non-toxic and does not interfere with normal cellular functions.
However, one limitation of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the fluorescence emission of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, making it important to carefully control experimental conditions.
List of
将来の方向性
1. Development of new 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester derivatives with improved binding selectivity and sensitivity.
2. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in live-cell imaging.
3. Study of the interaction of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester with specific biomolecules, such as DNA or RNA.
4. Application of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in drug discovery research.
5. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the diagnosis of diseases, such as cancer.
6. Development of new imaging techniques using 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester.
7. Study of the effect of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester on protein function and structure.
8. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the study of cellular signaling pathways.
9. Development of new methods for the synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester and its derivatives.
合成法
The synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester involves the reaction of 9-nitro-4-acridinecarboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of methyl chloroformate. This reaction produces 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in high yield and purity.
科学的研究の応用
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is widely used in scientific research as a fluorescent probe for the detection and imaging of biomolecules. It has been used to study the binding of proteins and nucleic acids, as well as the localization and trafficking of cellular components.
特性
CAS番号 |
116374-64-2 |
|---|---|
製品名 |
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester |
分子式 |
C20H22N4O4 |
分子量 |
382.4 g/mol |
IUPAC名 |
methyl 9-[3-(dimethylamino)propylamino]-1-nitroacridine-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-23(2)12-6-11-21-18-13-7-4-5-8-15(13)22-19-14(20(25)28-3)9-10-16(17(18)19)24(26)27/h4-5,7-10H,6,11-12H2,1-3H3,(H,21,22) |
InChIキー |
LJNIDEWFUGGGMV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
その他のCAS番号 |
116374-64-2 |
同義語 |
4-Acridinecarboxylic acid, 9-((3-(dimethylamino)propyl)amino)-1-nitro- , methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





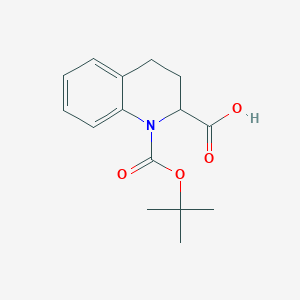
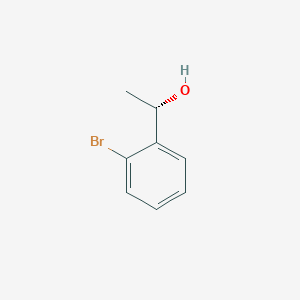
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
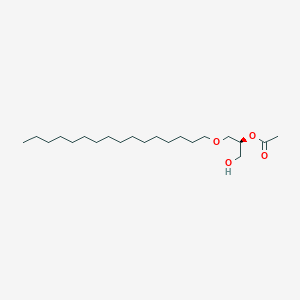
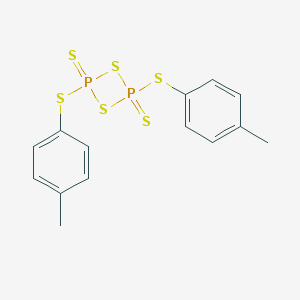
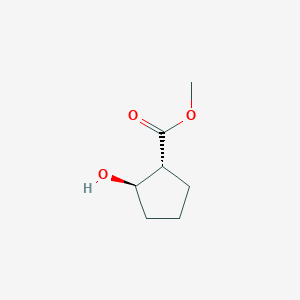
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
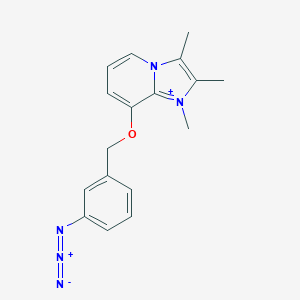
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
